molecular formula C21H24N2O6 B509540 Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate CAS No. 766528-28-3

Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No.: B509540
CAS No.: 766528-28-3
M. Wt: 400.4g/mol
InChI Key: GIEHUCLMFIBUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is a complex organic compound that features a morpholine ring and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate typically involves multiple steps. One common approach starts with the preparation of 3,5-dimethoxybenzoyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with a morpholine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate cellular pathways and enzyme activities, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate
  • 3″,5″-dimethoxybenzoyl-3′-amino-3′-deoxyadenosine-5′-triphosphate triethylammonium salt

Uniqueness

Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is unique due to its combination of a morpholine ring and a benzoyl group. This structure provides specific chemical properties that are not found in similar compounds, making it valuable for specialized applications .

Properties

CAS No.

766528-28-3

Molecular Formula

C21H24N2O6

Molecular Weight

400.4g/mol

IUPAC Name

methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O6/c1-26-16-10-14(11-17(13-16)27-2)20(24)22-15-4-5-19(18(12-15)21(25)28-3)23-6-8-29-9-7-23/h4-5,10-13H,6-9H2,1-3H3,(H,22,24)

InChI Key

GIEHUCLMFIBUGJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC

Origin of Product

United States

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